molecular formula C11H13ClN2O2 B1389416 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride CAS No. 1158498-69-1

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride

Cat. No. B1389416
CAS RN: 1158498-69-1
M. Wt: 240.68 g/mol
InChI Key: JTIIGIOLGBNWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride (MPAH) is a synthetic compound that has been used in scientific research for a number of purposes. It is a hydrochloride salt of 3-(2-methyl-1H-benzoimidazol-5-yl)-propionic acid (MPA) and is often referred to as a “prodrug”. The hydrochloride form of MPAH is more stable than the free acid form and is easier to handle in lab experiments. This compound has been used in a variety of scientific research applications, including as a reagent in organic syntheses, as a model compound to study the mechanism of action of drugs, and as a tool to study the biochemical and physiological effects of drugs.

Scientific Research Applications

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic syntheses, as a model compound to study the mechanism of action of drugs, and as a tool to study the biochemical and physiological effects of drugs. In addition, 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been used to study the effects of drugs on the human body, as well as to study the effects of drugs on various types of cells.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is not well understood. However, it is believed that the compound acts as an agonist at the G-protein coupled receptor, which is involved in the regulation of signal transduction pathways. The compound has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been found to have anti-inflammatory, anti-allergic, and anti-tumor effects. It has also been found to have neuroprotective effects, as well as to have effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to handle in lab experiments. In addition, it is non-toxic and has a low cost. However, there are also some limitations to using 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride in lab experiments. For example, it is a synthetic compound and is not naturally occurring, so it may not be suitable for some types of experiments. In addition, it is not well understood, so it may not be suitable for some types of experiments.

Future Directions

There are a number of potential future directions for the use of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride in scientific research. One potential future direction is to further study the mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride and its effects on the human body. In addition, further research could be conducted to study the effects of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride on various types of cells, as well as to study the effects of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride on diseases such as cancer and Alzheimer’s disease. Finally, further research could be conducted to develop new synthetic methods for the synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride and to develop new uses for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride in scientific research.

properties

IUPAC Name

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7;/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIIGIOLGBNWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.